HPPD Enzyme Inhibition: 4-Hydroxyphenyl Pivalate vs. NTBC (Nitisinone)
4-Hydroxyphenyl pivalate has been identified as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism . While specific Ki or IC50 values are not disclosed in the available summary, its activity is contextualized against Nitisinone (NTBC), a clinically used, highly potent HPPD inhibitor (IC50 ≈ 40 nM) [1]. The structural similarity suggests 4-hydroxyphenyl pivalate serves as a simplified probe for HPPD binding interactions, offering a distinct scaffold from the more complex triketone pharmacophore of NTBC. This makes it a valuable tool for structure-activity relationship (SAR) studies where a less potent, more synthetically accessible inhibitor is desirable for mechanistic dissection.
| Evidence Dimension | HPPD Enzyme Inhibition |
|---|---|
| Target Compound Data | Active as an HPPD inhibitor |
| Comparator Or Baseline | Nitisinone (NTBC), IC50 ≈ 40 nM |
| Quantified Difference | Potency data not available for target; mechanistic class comparison |
| Conditions | Biochemical pathway analysis (inferred) |
Why This Matters
For researchers studying HPPD-related pathways, this compound provides a structurally distinct alternative to potent clinical inhibitors, enabling fundamental SAR investigations without the confounding effects of extreme potency.
- [1] Lock, E. A., et al. (2000). The effect of 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) on tyrosine metabolism in vitro and in vivo. Journal of Inherited Metabolic Disease, 23(5), 487-495. View Source
